molecular formula C10H9ClN2O2 B2571157 Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate CAS No. 2021236-22-4

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2571157
CAS No.: 2021236-22-4
M. Wt: 224.64
InChI Key: RFOLYKBIRFWGQK-UHFFFAOYSA-N
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Description

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It is a member of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and drug synthesis. This compound is characterized by its unique structural properties, which make it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with ethylamine, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds in the imidazo[1,5-a]pyridine family:

    Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.

    Imidazo[1,5-a]pyrimidine: Used as GABA receptor agonists and antibacterial agents.

    Imidazo[1,2-b]pyridazine: Synthesized through a convenient two-step one-pot reaction and used in various chemical applications.

The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8(11)4-3-7-5-12-6-13(7)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOLYKBIRFWGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CN=CN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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